molecular formula C11H6F3NO3S B2674360 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid CAS No. 1219562-35-2

4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid

Cat. No.: B2674360
CAS No.: 1219562-35-2
M. Wt: 289.23
InChI Key: WKUUOEMSZQLMTC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid features a thiazole ring substituted at position 4 with a methyl group and at position 2 with a 2,3,4-trifluorophenoxy moiety.

For example, similar thiazole-5-carboxylic acid derivatives are synthesized via hydrolysis of ethyl esters followed by condensation with functionalized aromatic groups .

Properties

IUPAC Name

4-methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3S/c1-4-9(10(16)17)19-11(15-4)18-6-3-2-5(12)7(13)8(6)14/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUUOEMSZQLMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=C(C(=C(C=C2)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid typically involves the reaction of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester with 2,3,4-trifluorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that thiazole derivatives exhibit potential anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications of thiazole compounds could enhance their cytotoxic effects against breast and lung cancer cells .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its efficacy against certain bacterial strains was evaluated, revealing significant inhibition of growth, which suggests potential use in developing new antibiotics .
  • Anti-inflammatory Effects : Some studies have indicated that thiazole derivatives can reduce inflammation markers in vitro and in vivo, positioning them as candidates for treating inflammatory diseases .

Agrochemical Applications

  • Herbicidal Activity : The compound has been tested for herbicidal properties against various weed species. Its mechanism of action involves disrupting the photosynthesis process in target plants, making it a candidate for developing new herbicides .
  • Insecticidal Properties : Preliminary studies suggest that this thiazole derivative can act as an insecticide, affecting the nervous system of pests. This application is particularly relevant for sustainable agricultural practices aiming to reduce chemical pesticide use .

Data Tables

Application AreaSpecific UseStudy Reference
Medicinal ChemistryAnticancerPMC2970299
AntimicrobialPMC2970299
Anti-inflammatoryPMC2970299
AgrochemicalHerbicidalPMC2970299
InsecticidalPMC2970299

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the efficacy of various thiazole derivatives, including 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid, against MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, emphasizing the compound's potential as a lead structure for anticancer drug development .
  • Herbicidal Efficacy Study : In another research effort, the herbicidal activity of several thiazole derivatives was assessed under controlled conditions. The results showed that this compound effectively inhibited the growth of common agricultural weeds, suggesting its practical application in crop protection strategies .

Mechanism of Action

The mechanism of action of 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the modulation of biochemical pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogs of 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid, highlighting substituent variations and their biological implications:

Compound Name Substituent at Thiazole-2 Position Molecular Formula Molecular Weight Key Biological Activity Source (Evidence ID)
4-Methyl-2-(4-chlorophenyl)thiazole-5-carboxylic acid 4-Chlorophenyl C₁₁H₈ClNO₂S 267.70 Antifungal (intermediate)
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid 4-Trifluoromethylphenyl C₁₂H₈F₃NO₂S 303.26 SCD1 inhibition (autophagy suppression)
4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid 3,4,5-Trimethoxybenzamido C₁₅H₁₆N₂O₅S 348.36 Antibacterial (cephalosporin analog)
4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid Pyridin-4-yl C₁₀H₈N₂O₃S 236.25 LAT enzyme inhibition (anti-mycobacterial)
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}thiazole-5-carboxylic acid 3-Trifluoromethylphenylamino C₁₂H₉F₃N₂O₂S 302.27 Not specified (structural analog)
5-Methyl-2-(4-trifluoromethylphenyl)thiazole-4-carboxylic acid 4-Trifluoromethylphenyl (positional isomer) C₁₂H₈F₃NO₂S 303.26 Not specified

Key Observations

Substituent Effects on Bioactivity: Halogenated Phenyl Groups: The 4-chlorophenyl derivative () and trifluoromethylphenyl analogs () exhibit antifungal and enzyme-inhibitory activities, respectively. The electron-withdrawing nature of Cl and CF₃ groups likely enhances target binding via hydrophobic or polar interactions . Amino vs.

Synthetic Pathways :

  • Ester Hydrolysis : Many analogs (e.g., ) are synthesized via hydrolysis of ethyl esters to free carboxylic acids, a common strategy to enhance solubility .
  • Condensation Reactions : Coupling with benzotriazole-activated intermediates () or substituted amines () allows modular introduction of diverse substituents .

Positional Isomerism :

  • The 5-methyl-2-(4-trifluoromethylphenyl)thiazole-4-carboxylic acid () is a positional isomer of the main compound, with the methyl and carboxylic acid groups swapped. Such changes can drastically alter electronic properties and bioactivity .

Antibacterial Activity: The 3,4,5-trimethoxybenzamido derivative () mimics cephalosporin antibiotics, suggesting utility against resistant bacterial strains .

Biological Activity

4-Methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique structural profile that may contribute to various biological effects, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₁H₆F₃NO₃S
  • Molecular Weight : 289.23 g/mol
  • CAS Number : 1219562-35-2
  • Structure : The compound features a thiazole ring substituted with a trifluorophenoxy group and a carboxylic acid functionality.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related thiazole compounds demonstrated their effectiveness against various bacterial strains. For instance, derivatives with similar structural motifs showed minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Related Thiazole Derivative1.95 - 15.62Staphylococcus aureus, Enterococcus faecalis

Anticancer Activity

The anticancer potential of thiazole derivatives has also been documented. A related compound demonstrated antiproliferative activity against prostate cancer cells with IC50 values ranging from 0.7 to 1.0 µM . This suggests that the structural features of thiazoles may facilitate interactions with cellular targets involved in cancer proliferation.

Case Studies and Research Findings

  • Antioxidant and Anti-inflammatory Effects : A study on a structurally similar thiazole derivative showed that it could attenuate hyperglycemia and insulin resistance through its antioxidant properties . This highlights the potential for this compound to exhibit similar effects.
  • Mechanism of Action : The mechanism by which thiazole derivatives exert their biological effects often involves inhibition of key cellular processes such as tubulin polymerization . Understanding these mechanisms is crucial for the development of new therapeutic agents.
  • Comparative Studies : Comparative studies have shown that modifications in the thiazole structure can lead to significant changes in biological activity. For example, variations in substituents on the phenyl ring have been linked to enhanced antimicrobial efficacy .

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